Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate
Description
Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate is a bicyclic terpene-derived ester with a complex fused-ring structure. These compounds are synthesized from octahydro-4,7-methano-inden-5-one precursors through functional group modifications such as acetylation, alkylation, or oxidation .
Key Properties (CAS 64001-15-6):
- Molecular Formula: C₁₂H₁₈O₂
- Molecular Weight: 194.275 g/mol
- LogP: 3.14 (indicating moderate lipophilicity)
- Applications: Primarily used in fragrance formulations due to their woody, amber-like olfactory profiles .
A closely related isomer (CAS 2500-83-6, C₁₂H₁₆O₂) features a hexahydro structure with a tricyclic framework, highlighting the role of stereochemistry in modulating physical properties .
Properties
CAS No. |
93805-74-4 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[8-(2-methylpropyl)-8-tricyclo[5.2.1.02,6]decanyl] acetate |
InChI |
InChI=1S/C16H26O2/c1-10(2)8-16(18-11(3)17)9-12-7-15(16)14-6-4-5-13(12)14/h10,12-15H,4-9H2,1-3H3 |
InChI Key |
FPPRJKWGULBYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CC2CC1C3C2CCC3)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Hydrogenation of Indene
- Reaction : Indene undergoes catalytic hydrogenation to form the fully saturated bicyclic system.
- Catalyst : Palladium on carbon (Pd/C) or nickel-based catalysts.
- Conditions :
- Solvent: Ethanol or methanol.
- Temperature: 50–100°C.
- Pressure: 1–5 atm of hydrogen.
Step 2: Alkylation with Isobutyl Group
- Reaction : The saturated bicyclic intermediate is alkylated using an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.
- Base : Sodium hydride (NaH) or potassium carbonate (K2CO3).
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions :
- Temperature: 60–80°C.
- Reaction Time: 4–6 hours.
Step 3: Esterification
- Reaction : The hydroxyl-functionalized intermediate reacts with acetic anhydride or acetyl chloride to form the acetate ester.
- Catalyst : Sulfuric acid (H2SO4) or pyridine as a base catalyst.
- Solvent : Dichloromethane (CH2Cl2) or toluene.
- Conditions :
- Temperature: Room temperature to 50°C.
- Reaction Time: 2–4 hours.
Raw Materials and Reagents
| Raw Material/Reagent | Function | Purity Required (%) |
|---|---|---|
| Indene | Starting material | ≥99 |
| Hydrogen gas | Hydrogenation agent | ≥99.9 |
| Palladium on carbon (Pd/C) | Catalyst for hydrogenation | ≥5% loading |
| Isobutyl bromide | Alkylating agent | ≥98 |
| Sodium hydride (NaH) | Base for alkylation | ≥95 |
| Acetic anhydride | Esterification reagent | ≥98 |
| Dichloromethane | Solvent | ≥99 |
Data Table for Reaction Conditions
| Step | Reagent/Material | Catalyst/Base | Solvent | Temp (°C) | Time (hrs) |
|---|---|---|---|---|---|
| Hydrogenation | Hydrogen gas | Pd/C | Ethanol | 50–100 | 4–6 |
| Alkylation | Isobutyl bromide | NaH | DMF | 60–80 | 4–6 |
| Esterification | Acetic anhydride | H2SO4/Pyridine | Dichloromethane | RT–50 | 2–4 |
Notes on Optimization
-
- Pd/C offers high selectivity during hydrogenation but requires careful handling due to sensitivity to moisture and air.
- Nickel-based catalysts are more cost-effective but may require higher pressures.
-
- High-purity reagents ensure better yields and minimize side reactions.
-
- Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor reaction progress.
-
- After each step, purification via column chromatography or recrystallization ensures high-purity intermediates.
Chemical Reactions Analysis
Types of Reactions
Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Further hydrogenated derivatives.
Substitution: Compounds with different functional groups replacing the acetate group.
Scientific Research Applications
Fragrance Composition
The primary application of octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate is as a fragrance ingredient. It is utilized in various products including:
- Perfumes and Colognes : Enhances overall scent profiles by providing depth and complexity.
- Personal Care Products : Used in soaps, shampoos, and lotions to impart a pleasing aroma.
- Household Products : Incorporated into air fresheners and cleaning agents to mask odors and provide a fresh scent.
Formulation Examples
A study highlighted the formulation of fragrances that included this compound, demonstrating its ability to contribute floral, green, and slightly woody notes to the final product .
| Product Type | Application Example |
|---|---|
| Perfume | Floral fragrances |
| Soap | Scent enhancement |
| Air Freshener | Odor masking |
| Cleaning Agents | Scenting detergents |
Separation Techniques
This compound can be analyzed using High Performance Liquid Chromatography (HPLC). A specific method involves using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile and water. This method is scalable for preparative separation and can be adapted for pharmacokinetic studies .
Mass Spectrometry
For applications requiring mass spectrometry compatibility, it is recommended to replace phosphoric acid with formic acid in the mobile phase during HPLC analysis . This adjustment allows for better sensitivity and accuracy in detecting the compound.
Case Study 1: Fragrance Development
In a recent case study involving the development of a new floral fragrance line, this compound was incorporated into the formulation. The resulting product was well-received for its balanced scent profile that appealed to consumers looking for fresh and natural fragrances .
Case Study 2: Household Product Enhancement
A cleaning product manufacturer utilized this compound to enhance the scent of their multi-surface cleaner. Consumer feedback indicated a significant preference for the product with this compound over those without it, highlighting its effectiveness in improving user experience through sensory appeal .
Mechanism of Action
The mechanism of action of Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparison of Functional Derivatives
Key Observations:
- Acetate vs. Alcohol (CAS 13380-89-7): Esterification of the hydroxyl group (e.g., conversion to acetate) increases molecular weight and lipophilicity (LogP 3.14 vs. unmeasured for the alcohol), enhancing volatility and suitability for perfumery .
- Aldehyde Derivatives (e.g., Formula II in ): Aldehydes exhibit stronger odor profiles compared to esters but may require stabilization in formulations due to higher reactivity.
- Polymerized Ester (CAS 34755-33-4): Polymerization drastically increases molecular weight (220.3 g/mol), shifting applications from fragrances to industrial materials (e.g., coatings, adhesives) .
Substituent Variations
Table 2: Impact of Substituents on Properties
Key Observations:
- Isobutyl Ketone (Comparative Example IV in ): The ketone group introduces polarity, altering solubility and extending fragrance longevity.
- Urea Derivative (Norea): The urea moiety enables pesticidal action by interacting with biological targets, contrasting with non-pesticidal esters .
- Dithioate Ester (CAS 83373-60-8): Sulfur incorporation improves resistance to hydrolysis, making it suitable for harsh environmental conditions .
Biological Activity
The compound's structure can be represented by the following SMILES notation: CC(C)CC1(CC2CC1C3C2CCC3)OC(=O)C. Its predicted collision cross-section values for various adducts are summarized in Table 1.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 251.20056 | 162.9 |
| [M+Na]+ | 273.18250 | 168.6 |
| [M+NH₄]+ | 268.22710 | 173.2 |
| [M+K]+ | 289.15644 | 166.8 |
| [M-H]− | 249.18600 | 162.4 |
| [M+Na−2H]− | 271.16795 | 161.9 |
Biological Activity Overview
Currently, there is no extensive research published that directly investigates the biological activity of octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate. However, compounds with similar structural characteristics often exhibit a variety of biological activities, including:
1. Antioxidant Activity
Many terpenoids and bicyclic compounds are known for their antioxidant properties, which can protect cells from oxidative stress and related damage.
2. Anti-inflammatory Effects
Bicyclic compounds frequently show potential in modulating inflammatory pathways, which could be relevant for therapeutic applications in diseases characterized by chronic inflammation.
3. Antimicrobial Properties
Compounds with similar frameworks have been studied for their antimicrobial effects against various pathogens.
Case Studies and Related Research
While specific studies on this compound are scarce, related research provides insights into potential applications:
Study on Similar Compounds:
A study investigating the biological activities of structurally related bicyclic compounds demonstrated significant antioxidant and anti-inflammatory effects in vitro. These findings suggest that octahydro derivatives may also possess similar properties, warranting further investigation.
In Silico Studies:
Recent advancements in computational biology allow researchers to predict the interaction of compounds like this compound with biological targets using molecular docking techniques. Such studies can help elucidate potential mechanisms of action and guide future experimental designs.
Q & A
Q. What synthetic strategies are recommended for preparing Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis likely involves esterification of the parent alcohol (octahydro-4,7-methano-1H-inden-5-ol) with isobutyl acetylating agents. Key steps include:
- Substitution Reaction : Use acid-catalyzed esterification (e.g., acetic anhydride or acetyl chloride with isobutyl groups) under anhydrous conditions .
- Purification : Fractional distillation or column chromatography, guided by phase transition data (e.g., enthalpy measurements for related compounds in Table 1) .
- Optimization : Adjust reaction temperature (40–80°C) and catalyst (e.g., H₂SO₄ or DMAP) to improve yield. Monitor purity via GC-MS or NMR.
Q. Table 1: Phase Transition Data for Structural Analogs
| Compound | CAS Number | ΔH (kJ/mol) | Method | Reference |
|---|---|---|---|---|
| N,N-dimethyl-N-octahydro-4,7-methano-1H-inden-5-yl urea | 18530-56-8 | 21.74 | DSC |
Q. What analytical techniques are most effective for characterizing the stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to resolve stereochemical environments, referencing chemical shifts of analogous indenyl esters (e.g., octahydro-4,7-methano-1H-inden-5-ol derivatives) .
- X-ray Crystallography : If single crystals are obtainable, compare with structural databases for bicyclic frameworks (e.g., tricyclodecane derivatives) .
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
Advanced Research Questions
Q. How can researchers design endocrine disruption studies for this compound, given structural analogs in the EPA’s screening program?
Methodological Answer:
- In Vitro Assays : Use ER/AR transcriptional activation assays (OECD TG 455/456) to assess hormone receptor binding, referencing the inclusion of octahydro-4,7-methano-1H-inden-5-yl acetate in the EPA’s Endocrine Disruptor Screening Program .
- Computational Modeling : Apply QSAR models (e.g., OECD Toolbox) to predict binding affinity based on substituent effects (e.g., isobutyl vs. acetate groups) .
- Dose-Response Analysis : Conduct tiered testing (low-to-high doses) to identify NOAEL/LOAEL thresholds .
Q. How can contradictions in toxicity data between structurally similar esters (e.g., skin irritation vs. non-classification) be resolved?
Methodological Answer:
- Comparative Toxicity Testing : Perform parallel assays (e.g., OECD TG 439 for skin irritation) on the target compound and its analogs (e.g., homopolymers of 2-methyl-2-propenoic acid esters) .
- Mechanistic Studies : Use molecular dynamics simulations to correlate ester group hydrophobicity with membrane permeability .
- Meta-Analysis : Review hazard classifications from multiple jurisdictions (e.g., South Korea’s NIER vs. EPA) to identify consensus or variability .
Q. What computational approaches predict the physicochemical properties of this compound for environmental fate modeling?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate logP, vapor pressure, and solubility using software (e.g., Gaussian) validated against experimental data for bicyclic esters (Table 1) .
- Molecular Dynamics (MD) : Simulate degradation pathways in aqueous systems, leveraging phase transition enthalpies of decahydronaphthalene derivatives .
- QSAR Validation : Cross-check predictions with EPA’s EPI Suite™, ensuring alignment with analogs like tricyclodecan-9-yl xanthate .
Q. What copolymerization strategies could enhance material properties of polymers derived from this compound?
Methodological Answer:
- Radical Polymerization : Initiate with AIBN or peroxides in bulk/solution, optimizing monomer ratios (e.g., with methyl methacrylate) to tune glass transition temperatures .
- Crosslinking Agents : Incorporate diesters (e.g., hexanedioic acid bis-esters) to improve thermal stability, referencing molecular weight data for C28H42O4 analogs .
- Kinetic Studies : Monitor conversion rates via FTIR or GPC to assess reactivity ratios and copolymer composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
